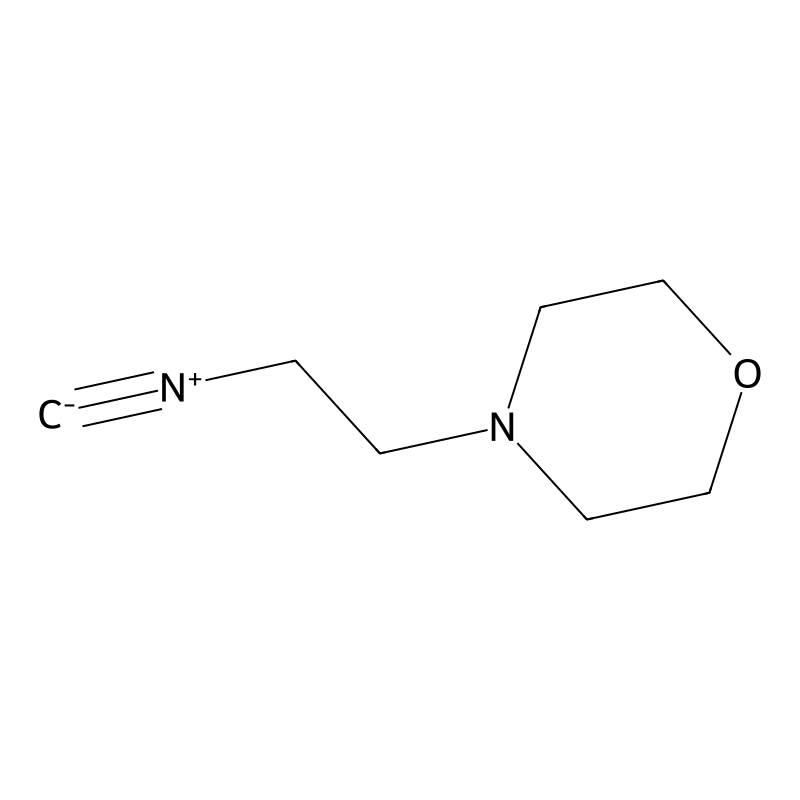

2-Morpholinoethyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor for Organic Reactions

2-Morpholinoethyl isocyanide serves as a valuable building block and intermediate for the synthesis of N-heterocyclic carbenes (NHCs) []. NHCs are a class of organic catalysts known for their efficiency and versatility in various organic reactions. By reacting 2-Morpholinoethyl isocyanide with transition metals, researchers can generate NHC complexes that can be employed in:

- Synthesis of Phenol: These NHC complexes can act as catalysts in the selective synthesis of phenol from readily available starting materials []. Phenol is an important industrial chemical with applications in the production of resins, pharmaceuticals, and dyes.

- Hydration of Alkynes: N-heterocyclic carbenes derived from 2-Morpholinoethyl isocyanide can also catalyze the hydration of alkynes, a transformation that converts alkynes (compounds with carbon-carbon triple bonds) to aldehydes or ketones (compounds containing a carbonyl group) [].

Synthesis of Nitrogen-containing Heterocycles

-Morpholinoethyl isocyanide is a crucial reactant in the preparation of various nitrogen-containing heterocyclic compounds, which are organic molecules containing ring structures with at least one nitrogen atom. Some notable examples include:

- Imidazo[1,2-a]pyridines: These heterocycles find applications in medicinal chemistry due to their diverse biological activities. Researchers can utilize 2-Morpholinoethyl isocyanide in multicomponent reactions to efficiently synthesize a variety of imidazo[1,2-a]pyridines.

- α-Acylaminoamides via Ugi Condensation: The Ugi reaction is a powerful tool for creating complex amides. 2-Morpholinoethyl isocyanide can be employed as a reactant in this reaction to produce α-acylaminoamides, a class of molecules with potential applications in drug discovery.

Synthesis of Biologically Active Compounds

-Morpholinoethyl isocyanide demonstrates utility in the synthesis of heterocyclic compounds with potential therapeutic applications. For instance, it can be used as a building block for the preparation of:

- 2-Aminobenzoxazoles: These molecules exhibit various biological activities, including anticonvulsant and antitumor properties.

- 3-Aminobenzoxazines: Similar to 2-aminobenzoxazoles, 3-aminobenzoxazines possess diverse biological activities and are being explored for their potential therapeutic applications.

2-Morpholinoethyl isocyanide is a chemical compound characterized by the presence of an isocyanide functional group attached to a morpholinoethyl moiety. Its chemical formula is C₇H₁₄N₂O, and it features a morpholine ring, which contributes to its unique reactivity and solubility properties. The compound is known for its role in various synthetic applications, particularly in multicomponent reactions and the synthesis of complex organic molecules.

Additionally, it has been utilized in the Ugi reaction, which combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to form a variety of products, including peptide-peptoid hybrids .

The synthesis of 2-morpholinoethyl isocyanide can be achieved through various methods:

- Isocyanation: The compound can be synthesized via the reaction of morpholinoethylamine with phosgene or another suitable isocyanate precursor.

- Multicomponent Reactions: It can be incorporated into multicomponent reactions such as the Ugi reaction, where it reacts with other reagents to form more complex structures .

- Microwave-Assisted Synthesis: Some methods utilize microwave irradiation to enhance yields and reduce reaction times during synthesis .

2-Morpholinoethyl isocyanide finds applications primarily in organic synthesis. It serves as a key intermediate in:

- The preparation of nitrogen acyclic carbene complexes used as catalysts in various reactions.

- The synthesis of pharmaceutical compounds due to its ability to form diverse molecular architectures.

- Multicomponent reactions that lead to complex organic molecules with potential therapeutic applications .

Several compounds share structural similarities with 2-morpholinoethyl isocyanide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl isocyanide | Simple aliphatic chain with an isocyanide group | More volatile; used in simpler organic syntheses |

| Phenyl isocyanide | Aromatic ring attached to the isocyanide group | Exhibits distinct reactivity due to aromaticity |

| Benzyl isocyanide | Benzyl group attached to the isocyanide group | Often used in medicinal chemistry for drug design |

| 3-Isocyano-1-propanol | Aliphatic alcohol linked to an isocyanide group | Potential for different reactivity patterns |

The uniqueness of 2-morpholinoethyl isocyanide lies in its morpholine structure, which imparts distinctive properties such as enhanced solubility and specific reactivity profiles compared to other simpler or more complex isocyanides. This makes it particularly valuable in specialized synthetic applications where such characteristics are beneficial .

The synthesis of 2-morpholinoethyl isocyanide represents a significant challenge in contemporary organic chemistry, requiring methodologies that balance synthetic efficiency with practical considerations of cost, safety, and environmental impact. This compound has garnered considerable attention due to its utility in isocyanide-based multicomponent reactions and its application as a ligand in organometallic complexes [1] [2]. Several distinct synthetic approaches have been developed and optimized for the preparation of this valuable building block.

Conventional Laboratory Synthesis Protocols

The conventional synthesis of 2-morpholinoethyl isocyanide follows well-established protocols that have been refined through decades of synthetic development. These methods typically involve either the direct dehydration of the corresponding formamide or the use of chlorinated intermediates to introduce the isocyanide functionality.

Chloroethylmorpholine Intermediate Route

The chloroethylmorpholine intermediate route represents one of the most straightforward approaches to 2-morpholinoethyl isocyanide synthesis [3] [4]. This methodology begins with 2-morpholinoethanol as the starting material, which undergoes chlorination to form 4-(2-chloroethyl)morpholine as a key intermediate. The chlorination is typically achieved using thionyl chloride in the presence of a catalytic amount of dimethylformamide [3].

The detailed procedure involves the addition of 2-morpholinoethanol to dichloromethane at 0°C, followed by the dropwise addition of thionyl chloride and dimethylformamide [3]. The reaction mixture is then heated to 40°C and maintained overnight to ensure complete conversion. The resulting 4-(2-chloroethyl)morpholine is obtained in yields of approximately 74% after standard aqueous workup and purification [3].

The subsequent conversion of the chlorinated intermediate to the isocyanide can be accomplished through nucleophilic substitution with silver cyanide, following the classical Schneidewind approach [5]. This reaction proceeds through the nitrogen terminus of the cyanide ion when silver cyanide is employed, as the silver cation effectively blocks the carbon terminus, directing the nucleophilic attack to the nitrogen atom [5] [6].

Alternative approaches to the chloroethylmorpholine intermediate involve the direct reaction of morpholine with 2-chloroethanol under reflux conditions in toluene [4]. This method produces 4-(2-chloroethyl)morpholine hydrochloride salt, which can be converted to the free base and subsequently to the isocyanide through established protocols.

Cyanide Substitution Reaction Optimization

The optimization of cyanide substitution reactions for isocyanide synthesis has been a subject of extensive investigation, particularly regarding the selective formation of isocyanides over nitriles [7] [6]. The fundamental challenge lies in the ambident nature of the cyanide ion, which can react through either its carbon or nitrogen terminus.

Classical studies have established that the choice of cyanide source significantly influences the product distribution [6]. Sodium cyanide typically favors nitrile formation through carbon-terminus attack, while silver cyanide promotes isocyanide formation through nitrogen-terminus attack [6]. This selectivity arises from the coordination of the silver cation to the carbon atom of the cyanide ion, effectively blocking this reactive site and forcing nucleophilic attack through the nitrogen atom.

Recent developments in cyanide substitution methodology have focused on optimizing reaction conditions to maximize isocyanide yields while minimizing side product formation [8] [9]. The use of palladium catalysts in conjunction with appropriate cyanide sources has shown particular promise for the selective formation of isocyanides through novel mechanistic pathways [8].

The mechanistic understanding of these transformations has been enhanced through computational studies and experimental investigations [7]. The reaction proceeds through a classical SN2 mechanism when primary alkyl halides are employed, with the nitrogen atom of the cyanide ion acting as the nucleophile [7]. The stereochemical outcome and reaction kinetics are consistent with this mechanistic interpretation.

Green Chemistry Approaches in Industrial Production

The development of environmentally sustainable methodologies for isocyanide synthesis has become a priority in industrial applications, driven by increasing regulatory requirements and corporate sustainability initiatives [10] [11] [12]. Several innovative approaches have been developed that significantly reduce the environmental impact of 2-morpholinoethyl isocyanide production.

The replacement of traditional dehydrating agents such as phosphorus oxychloride with more benign alternatives represents a significant advancement in green chemistry applications [11] [13]. Para-toluenesulfonyl chloride has emerged as a particularly attractive alternative, offering comparable synthetic efficiency with significantly reduced toxicity and environmental impact [11] [13].

Micellar catalysis has proven to be exceptionally effective for isocyanide synthesis under aqueous conditions [14] [15]. The use of surfactants such as TPGS-750-M enables the dehydration of formamides to proceed efficiently in water, eliminating the need for organic solvents [14] [15]. This methodology employs para-toluenesulfonyl chloride as the dehydrating agent in combination with sodium hydrogen carbonate as the base [14] [15].

The micellar approach offers several distinct advantages over conventional methodologies. The reaction proceeds at room temperature, eliminating the need for cooling systems and reducing energy consumption [14] [15]. The use of water as the reaction medium significantly reduces waste generation and eliminates the need for organic solvent recovery systems [14] [15]. Additionally, the method demonstrates excellent scalability, with successful implementation demonstrated from laboratory scale to pilot plant operations [14].

Solvent-free methodologies represent another significant advancement in green chemistry applications [16]. The direct dehydration of formamides using phosphorus oxychloride in the presence of triethylamine under solvent-free conditions has been shown to proceed with excellent efficiency [16]. This approach eliminates solvent usage entirely while maintaining high yields and short reaction times [16].

Flow chemistry technologies have been successfully applied to isocyanide synthesis, offering precise control over reaction parameters and enabling continuous production [17] [18]. The use of packed-bed reactors with immobilized reagents allows for the efficient synthesis and purification of isocyanides without the need for traditional aqueous workup procedures [17] [19].

The environmental benefits of these green chemistry approaches are substantial. Life cycle assessment studies have demonstrated significant reductions in carbon dioxide emissions, water consumption, and waste generation compared to traditional synthetic methodologies [18]. The implementation of these technologies in industrial settings has resulted in process intensification and improved economic performance [18].

Quality Control and Purity Assessment Strategies

The development of robust quality control protocols for 2-morpholinoethyl isocyanide is essential for ensuring consistent product quality and meeting stringent pharmaceutical and industrial specifications [20] [21]. The unique chemical properties of isocyanides, including their reactivity toward moisture and their characteristic odor, present particular challenges for analytical characterization.

Infrared spectroscopy serves as the primary analytical technique for functional group identification and purity assessment [22] [23]. The characteristic isocyanide stretching frequency appears in the range of 2110-2165 cm⁻¹, providing a distinctive spectroscopic signature [22]. For 2-morpholinoethyl isocyanide, this absorption typically appears at approximately 2140 cm⁻¹ [1]. The intensity and sharpness of this absorption band serve as indicators of compound purity and the absence of hydrolysis products.

Gas chromatography has proven to be exceptionally effective for quantitative purity analysis [24]. The method involves the derivatization of the isocyanide with excess di-n-butylamine, followed by chromatographic analysis of the resulting urea derivative [24]. This approach circumvents the analytical challenges associated with the direct chromatographic analysis of volatile isocyanides while providing excellent precision and accuracy [24].

Nuclear magnetic resonance spectroscopy provides detailed structural information and enables the detection of impurities at low levels [25] [26] [27]. The ¹H NMR spectrum of 2-morpholinoethyl isocyanide exhibits characteristic signals for the morpholine ring protons and the ethyl linker [1]. The isocyanide carbon appears at approximately 160 ppm in the ¹³C NMR spectrum, with characteristic carbon-nitrogen coupling observable due to the unique electronic environment of the isocyanide group [26] [22].

Near-infrared spectroscopy has emerged as a powerful tool for rapid quality control applications [21] [28]. This technique enables the determination of isocyanide content without sample preparation in less than one minute [21] [28]. The method demonstrates excellent correlation with traditional analytical techniques while offering significant advantages in terms of speed and operational simplicity [21] [28].

Mass spectrometry provides definitive molecular weight confirmation and enables the detection of structural isomers and degradation products [29]. The molecular ion peak for 2-morpholinoethyl isocyanide appears at m/z 140, with characteristic fragmentation patterns that facilitate structural confirmation [1]. Tandem mass spectrometry techniques enable the identification of trace impurities and provide mechanistic insights into degradation pathways [29].

High-performance liquid chromatography serves as a complementary technique for impurity profiling and stability assessment [30]. The method involves the derivatization of isocyanides with appropriate reagents to form stable derivatives suitable for chromatographic analysis [30]. This approach enables the quantification of related substances and provides stability-indicating capability for pharmaceutical applications [30].

2-Morpholinoethyl isocyanide demonstrates remarkable thermal stability under standard storage and handling conditions. The compound exhibits exceptional storage stability when maintained at -20°C, remaining chemically intact for at least two years when properly protected from light and moisture [1] [2]. This extended stability profile makes it a reliable reagent for synthetic applications requiring long-term storage capabilities.

The thermal decomposition characteristics of 2-Morpholinoethyl isocyanide align with the general behavior observed in isocyanide compounds. Research on isocyanide thermal stability indicates that significant decomposition typically occurs at temperatures exceeding 300°C under gas-phase conditions [3] [4] [5]. At these elevated temperatures, the compound undergoes thermal degradation producing hydrogen cyanide and carbon monoxide as primary decomposition products [3] [4]. However, under normal laboratory conditions and recommended storage temperatures, the isocyanide functional group remains thermally stable [6].

The phase behavior of 2-Morpholinoethyl isocyanide is characterized by its liquid state at room temperature, with a defined boiling point range of 72-73°C at 0.7 mmHg [2] [7]. The compound does not exhibit solid-phase transitions under normal operating conditions, maintaining its liquid form across the typical temperature range encountered in synthetic applications. Studies on similar isocyanide compounds suggest that thermal isomerization processes may occur in the temperature range of 300-400°C, though such conditions are well beyond normal synthetic or storage parameters [3].

| Parameter | Value/Range | Conditions | Reference |

|---|---|---|---|

| Storage Stability (at -20°C) | Stable for at least 2 years | Protected from light and moisture | [1] [2] |

| Thermal Decomposition Temperature Range | > 300°C (general isocyanides) | Gas phase, elevated temperatures | [3] [4] [5] |

| Recommended Maximum Storage Temperature | -20°C to avoid degradation | Inert atmosphere recommended | [1] [2] |

| Isocyanide Group Stability | Thermally stable under standard conditions | Room temperature, dry conditions | [6] |

| Thermal Isomerization Temperature Range | 300-400°C (for isocyanide transformations) | Gas phase thermal treatment | [3] |

| Degradation Products | Hydrogen cyanide, carbon monoxide (at high temperatures) | High temperature decomposition | [3] [4] |

Solubility Characteristics in Organic Media

The solubility profile of 2-Morpholinoethyl isocyanide demonstrates distinctive characteristics that reflect both its isocyanide functionality and morpholine structural component. The compound exhibits excellent solubility in chloroform, serving as a standard analytical and synthetic solvent for various applications [1] [2] [7]. This high solubility in chlorinated solvents facilitates its use in organic synthesis where precise control of reaction conditions is essential.

In polar aprotic solvents, 2-Morpholinoethyl isocyanide shows particularly favorable solubility characteristics. The compound demonstrates notable solubility in dimethylformamide, where it has been successfully employed in radical polymerization reactions [8]. Similarly, it exhibits good solubility in dichloromethane, making it compatible with common organic synthesis protocols [9]. Acetonitrile represents another highly compatible solvent system, with the compound showing free solubility that has proven advantageous in pharmaceutical applications [10].

The compound also demonstrates solubility in tetrahydrofuran, facilitating its use in various chemical transformations [11]. However, as expected for isocyanide compounds, 2-Morpholinoethyl isocyanide shows insolubility in water [12], which is characteristic of this functional group class. In polar protic solvents such as ethanol and methanol, the compound exhibits limited solubility [13], while in aromatic solvents like toluene, it shows moderate solubility [14]. Non-polar aliphatic solvents such as hexane provide very limited solubility [14].

| Solvent | Solubility | Application/Notes | Reference |

|---|---|---|---|

| Chloroform | Soluble | Standard analytical solvent | [1] [2] [7] |

| Dimethylformamide (DMF) | Soluble (used in polymerization) | Used in radical polymerization reactions | [8] |

| Dichloromethane (DCM) | Soluble | Common organic synthesis solvent | [9] |

| Acetonitrile | Freely soluble | High solubility for pharmaceutical applications | [10] |

| Tetrahydrofuran (THF) | Soluble | Used in chemical reactions | [11] |

| Water | Insoluble | Typical for isocyanides | [12] |

| Ethanol | Limited solubility | Polar protic solvent | [13] |

| Methanol | Limited solubility | Polar protic solvent | [13] |

| Toluene | Moderate solubility | Aromatic non-polar solvent | [14] |

| Hexane | Very limited solubility | Non-polar aliphatic solvent | [14] |

Reactivity Under Various Atmospheric Conditions

The atmospheric stability and reactivity profile of 2-Morpholinoethyl isocyanide reveals specific sensitivities that require careful consideration during storage and handling. The compound demonstrates particular sensitivity to moisture and humidity, necessitating protection from atmospheric water vapor [1] [2]. This moisture sensitivity leads to hydrolysis reactions that produce formamide derivatives, potentially compromising the integrity of the isocyanide functional group. Consequently, storage protocols must include desiccant materials and sealed container systems to prevent moisture ingress.

Light sensitivity represents another critical factor in the atmospheric stability profile of 2-Morpholinoethyl isocyanide. The compound requires protection from light exposure to prevent potential photodegradation processes [1] [2]. Recommended storage practices include the use of amber containers and dark storage environments to minimize photochemical degradation pathways. This light sensitivity is characteristic of many isocyanide compounds and reflects the inherent reactivity of the functional group under photoirradiation conditions.

Oxygen exposure does not appear to significantly impact the stability of 2-Morpholinoethyl isocyanide under normal atmospheric conditions [6]. No oxidative degradation products have been reported under standard handling and storage conditions, indicating that the compound maintains its structural integrity in the presence of atmospheric oxygen. However, inert atmosphere storage using nitrogen or argon provides enhanced stability and is recommended for long-term storage applications [15] [16] [17].

The compound exhibits sensitivity to acidic conditions, where acid-catalyzed hydrolysis can occur [4]. This reactivity necessitates avoiding acidic environments during storage and handling. Conversely, 2-Morpholinoethyl isocyanide demonstrates general stability under basic conditions [4], making it compatible with basic synthetic protocols and reaction systems.

| Atmospheric Condition | Reactivity/Stability | Effect/Degradation Products | Recommended Controls | Reference |

|---|---|---|---|---|

| Moisture/Humidity | Sensitive - requires protection | Hydrolysis to formamide derivatives | Store with desiccant, sealed containers | [1] [2] |

| Oxygen Exposure | Stable under normal conditions | No oxidative degradation reported | No special requirements | [6] |

| Light Exposure | Light sensitive - requires protection | Potential photodegradation | Store in dark, amber containers | [1] [2] |

| Carbon Dioxide | No significant reaction | No interaction | No special requirements | [6] |

| Ozone | No specific data available | Unknown | Unknown | Not available |

| Temperature Variations | Stable at room temperature | Thermally stable below 100°C | Temperature control at -20°C | [6] |

| Inert Atmosphere (Nitrogen/Argon) | Enhanced stability | Preferred storage atmosphere | Purge with nitrogen/argon | [15] [16] [17] |

| Acidic Conditions | Sensitive to hydrolysis | Acid-catalyzed hydrolysis | Avoid acidic environments | [4] |

| Basic Conditions | Generally stable | Stable under basic conditions | Compatible with basic systems | [4] |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant